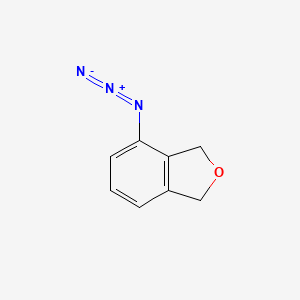

1,3-Dihydroisobenzofuran-4-yl azide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

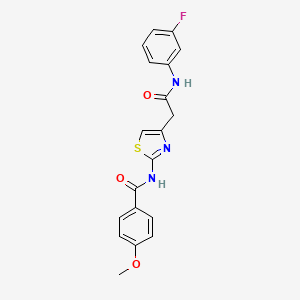

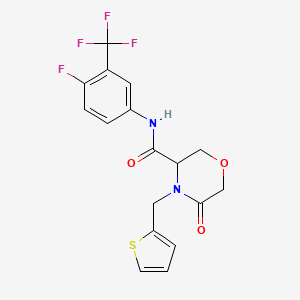

1,3-Dihydroisobenzofuran-4-yl azide (DHIFA) is a versatile compound that has gained significant attention in the field of organic synthesis and medicinal chemistry. DHIFA is a heterocyclic compound that contains an azide group (-N3) and a furan ring. It has been extensively studied for its potential applications in various fields, including drug discovery, materials science, and organic synthesis.

Scientific Research Applications

Bioorthogonal Chemistry

1,3-Dihydroisobenzofuran-4-yl azide is utilized in bioorthogonal reactions, specifically in the strain-promoted azide-alkyne cycloaddition (SPAAC). SPAAC allows for the specific labeling of biomolecules in complex biological systems without interfering with native biochemical processes. A study highlighted the importance of preventing azide-independent labeling by alkylating peptidylcysteine thiols to achieve more specific azide-dependent labeling, showcasing the compound's utility in enhancing the specificity of SPAAC (R. van Geel, G. Pruijn, F. V. van Delft, W. Boelens, 2012).

Organic Synthesis

The compound's reactivity with nucleophilic carbenes has been explored to generate azines, demonstrating its role in expanding the toolkit available for organic synthesis. These reactions offer insights into the structural and electronic characteristics of azines, contributing to the development of novel organic materials (J. M. Hopkins et al., 2001).

Material Science

In material science, this compound is a precursor in the synthesis of polymers and other materials. Its incorporation into larger molecular frameworks is critical for creating materials with novel properties. For instance, its involvement in the synthesis of thiabendazole-derived 1,2,3-triazole compounds highlights its versatility. These compounds, characterized for their anticancer activity, demonstrate the potential of this compound derivatives in biomedical applications (K. El Bourakadi et al., 2020).

Catalysis

The compound is also involved in catalysis research, particularly in the development of catalysts for hydroformylation reactions. Its derivatives can be used to create complex organic molecules with high regio- and enantioselectivity, showcasing the compound's utility in creating more efficient and selective catalytic processes (T. P. Clark et al., 2005).

Properties

IUPAC Name |

4-azido-1,3-dihydro-2-benzofuran |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-11-10-8-3-1-2-6-4-12-5-7(6)8/h1-3H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDZXPYYPYGYTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CO1)C(=CC=C2)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2569167.png)

![N-[4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)phenyl]acetamide](/img/structure/B2569169.png)

![N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2569172.png)

![N-cyano-3-ethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]aniline](/img/structure/B2569181.png)

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(5-methylthiophen-2-yl)methanone](/img/structure/B2569182.png)